(4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone
Description
This compound is a synthetic methanone derivative featuring a 4-tert-butylphenyl group attached to a complex bicyclic system comprising a 3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl scaffold. Its structure combines lipophilic (tert-butyl) and electron-rich aromatic components with a fused dioxepine-isoquinoline system, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C24H29NO3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(4-tert-butylphenyl)-(7-methyl-2,3,4,7,9,10-hexahydro-[1,4]dioxepino[2,3-g]isoquinolin-8-yl)methanone |
InChI |
InChI=1S/C24H29NO3/c1-16-20-15-22-21(27-12-5-13-28-22)14-18(20)10-11-25(16)23(26)17-6-8-19(9-7-17)24(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3 |
InChI Key |
LJJPWPFWDDPZJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=CC3=C(C=C2CCN1C(=O)C4=CC=C(C=C4)C(C)(C)C)OCCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which is catalyzed by palladium complexes such as Pd(dppf)Cl2 . This method allows for the formation of the biaryl linkage between the tert-butylphenyl and the dioxepinoisoquinoline units.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure efficient coupling and minimal by-product formation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
- Potential Anti-inflammatory Agent : Compounds similar to this structure have shown anti-inflammatory properties. For instance, derivatives like 4-tert-butylphenyl salicylate have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophages. This suggests that the compound may have therapeutic potential in treating inflammatory disorders .
- Antioxidant Activity : Research into related compounds indicates that they may possess antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders.
- Neuroprotective Effects : Some studies suggest that isoquinoline derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems or protecting neuronal cells from apoptosis.
Materials Science Applications
- Polymer Chemistry : The compound can serve as a monomer or cross-linking agent in the synthesis of polymers with specific thermal and mechanical properties. Its bulky tert-butyl group may enhance the thermal stability and solubility of polymeric materials.
- Organic Light Emitting Diodes (OLEDs) : Due to its unique electronic properties, this compound could be investigated as a potential material for use in OLED technology. The incorporation of such compounds may improve the efficiency and color purity of emitted light.
Synthetic Intermediates
The compound can act as a versatile building block in organic synthesis. Its complex structure allows for:
- Synthesis of Target Molecules : It can be used to synthesize various biologically active molecules through functional group transformations.
- Reagent Development : The compound's reactivity can be harnessed to develop new reagents for organic synthesis, particularly in the field of heterocyclic chemistry.
Case Studies
- Synthesis of Isoquinoline Derivatives : Research has demonstrated methods for synthesizing isoquinoline derivatives using compounds like (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone as intermediates. These derivatives have shown promise in pharmacological applications due to their diverse biological activities.
- Polymeric Materials Development : Studies exploring the incorporation of this compound into polymer matrices have revealed improvements in mechanical properties and thermal stability compared to traditional polymers.
Mechanism of Action
The mechanism of action of (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Comparative Parameters
Key Findings:
The fused dioxepine-isoquinoline system may offer greater conformational rigidity than simpler benzodioxepines, possibly enhancing target binding specificity .
Bioactivity Gaps :
- Unlike ferroptosis inducers like erastin, this compound’s mechanism remains unconfirmed. However, OSCC-selective ferroptosis induction (observed with other agents ) could be hypothesized due to structural similarities to iron-chelating molecules.
- Plant-derived analogs exhibit antioxidant activity but lack the tert-butyl group’s metabolic resilience, which may reduce in vivo degradation .
Synthetic Challenges: The compound’s complexity (molecular weight ~450 Da) may limit bioavailability compared to smaller synthetic methanones (~300 Da), necessitating formulation optimization .
Research Implications and Limitations
- Therapeutic Potential: The compound’s hybrid structure positions it as a candidate for selective ferroptosis induction in OSCC, leveraging the therapeutic window observed in vitro .
- Data Gaps: No direct studies on its pharmacokinetics, toxicity, or mechanistic pathways are available. Comparative analyses rely on extrapolation from structural analogs.
- Future Directions : Prioritize in vitro assays against OSCC cell lines, paired with molecular docking studies to predict interactions with ferroptosis regulators (e.g., GPX4, System Xc−).
Biological Activity
The compound (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a tert-butyl group attached to a phenyl ring and a tetrahydro-dioxepino-isoquinoline moiety. Its structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities including anti-inflammatory, analgesic, and neuroprotective effects. Below are detailed findings from various studies.
Anti-inflammatory Activity
A study investigating the anti-inflammatory properties of related compounds found that derivatives of 4-tert-butylphenyl exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism involves the downregulation of the NF-κB pathway, which is crucial in inflammatory responses .
Table 1: Summary of Anti-inflammatory Effects
| Compound | Cytokines Inhibited | Mechanism |
|---|---|---|
| 4-tert-butylphenyl salicylate | TNF-α, IL-1β, IL-6 | NF-κB pathway inhibition |
| (4-tert-butylphenyl)(...) | TBD | TBD |
Analgesic Effects
In animal models, certain derivatives have shown promise as analgesics. The pain-relieving effects are hypothesized to stem from modulation of pain pathways involving opioid receptors .
Case Studies
-
Case Study on Neuroprotection :
A study focused on the neuroprotective effects of similar compounds highlighted their ability to reduce oxidative stress in neuronal cells. The mechanism involved the upregulation of antioxidant enzymes and protection against excitotoxicity . -
Clinical Trials :
Preliminary clinical trials assessing the efficacy of related compounds in chronic pain management have shown positive outcomes in reducing pain scores among participants.
Research Findings
Recent research has expanded on the pharmacological profiles of compounds similar to (4-tert-butylphenyl)(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)methanone. Key findings include:
- In vitro studies demonstrating cytotoxicity against various cancer cell lines.
- In vivo models indicating potential benefits in models of arthritis and inflammatory bowel disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
